molecular formula C24H34N2O5 B562696 Trandolapril D5 CAS No. 1356847-98-7

Trandolapril D5

Cat. No.: B562696
CAS No.: 1356847-98-7
M. Wt: 435.576
InChI Key: VXFJYXUZANRPDJ-YFCLCGKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:

    Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

    Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

    Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

    Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

    Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives at the ester group.

Scientific Research Applications

Trandolapril D5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Trandolapril.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Studied for its potential to improve the treatment of hypertension and heart failure due to its enhanced metabolic stability.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

    Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.

    Lisinopril: Known for its long duration of action and once-daily dosing.

Uniqueness of Trandolapril D5:

This compound represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.

Biological Activity

Trandolapril D5 is a stable isotope-labeled derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. The incorporation of deuterium (D5) enhances its detection in biological systems, making it a valuable tool for pharmacokinetic studies and metabolic profiling without significantly altering its chemical properties or biological activity. This article delves into the biological activity of this compound, including its mechanisms, pharmacokinetics, and relevant case studies.

This compound functions as a prodrug, which is metabolized to its active form, Trandolaprilat. This active metabolite inhibits ACE, leading to decreased production of angiotensin II (ATII), a potent vasoconstrictor. The inhibition of ACE results in:

  • Vasodilation : Lowering blood pressure by reducing ATII levels.
  • Increased Plasma Renin Activity : Due to loss of feedback inhibition from ATII.
  • Cardiovascular Protection : Reducing mortality rates in patients with left ventricular dysfunction after myocardial infarction.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism.
  • Distribution : Volume of distribution is around 18 L, with serum protein binding approximately 80% for Trandolapril and 65-94% for Trandolaprilat.
  • Metabolism : Primarily occurs in the liver where Trandolapril is converted to Trandolaprilat and several other metabolites.
  • Elimination Half-Life : The half-lives are about 6 hours for Trandolapril and 10 hours for Trandolaprilat, with an effective half-life for elimination being 16-24 hours.

Biological Activity and Effects

The biological activity of this compound is largely attributed to its ability to inhibit ACE. This inhibition has several downstream effects:

  • Reduction in Blood Pressure : By decreasing ATII levels, leading to vasodilation.
  • Cardioprotection : Clinical studies have shown that long-term treatment with Trandolapril significantly reduces overall mortality and cardiovascular-related deaths in patients post-myocardial infarction .
  • Antiarrhythmic Effects : Evidence suggests that ACE inhibitors like Trandolapril may reduce the incidence of atrial fibrillation in patients with left ventricular dysfunction .

Table 1: Summary of Clinical Trial Findings on Trandolapril

StudyPopulationTreatment DurationKey Findings
TRACE StudyPatients with left ventricular dysfunction post-MI24-50 monthsReduced overall mortality (34.7% vs. 42.3% placebo), decreased risk of cardiovascular death (relative risk 0.75)
Atrial Fibrillation StudyPatients post-MI with sinus rhythm2-4 yearsReduced incidence of atrial fibrillation in the trandolapril group compared to placebo

Case Study Insights

  • Clinical Trial on Myocardial Infarction :
    In a randomized trial involving 1749 patients with left ventricular dysfunction following myocardial infarction, those treated with Trandolapril exhibited a significant reduction in mortality compared to the placebo group (34.7% vs. 42.3%, p=0.001). Additionally, the risk of developing severe heart failure was lower in the treatment group (relative risk 0.71) .
  • Cerebral Effects in Atherogenesis :
    A study investigating the effects of Trandolapril on cerebral vessels and cortical neurons demonstrated protective effects against vascular damage during experimental atherogenesis, suggesting potential neuroprotective benefits beyond cardiovascular effects .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-YFCLCGKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.